1-Allyl-4-bromo-2-methoxybenzene
Description
1-Allyl-4-bromo-2-methoxybenzene is a substituted aromatic compound featuring a benzene ring with three distinct substituents: an allyl group (-CH₂CH=CH₂) at position 1, a bromine atom at position 4, and a methoxy group (-OCH₃) at position 2. This configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions or as a precursor for pharmaceuticals and agrochemicals.
Properties
CAS No. |
905563-10-2 |
|---|---|
Molecular Formula |
C10H11BrO |
Molecular Weight |
227.10 g/mol |
IUPAC Name |
4-bromo-2-methoxy-1-prop-2-enylbenzene |
InChI |
InChI=1S/C10H11BrO/c1-3-4-8-5-6-9(11)7-10(8)12-2/h3,5-7H,1,4H2,2H3 |
InChI Key |
FLGYBOQYXQZFQZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)CC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-4-bromo-2-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 1-allyl-2-methoxybenzene using bromine or a bromine source under controlled conditions. The reaction typically proceeds via the formation of a benzenonium intermediate, followed by the substitution of a hydrogen atom with a bromine atom .
Industrial Production Methods: Industrial production of 1-allyl-4-bromo-2-methoxybenzene may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters can enhance the efficiency of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-4-bromo-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The allyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated product.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives depending on the nucleophile used.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: The major product is the hydrogenated benzene derivative.
Scientific Research Applications
1-Allyl-4-bromo-2-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-allyl-4-bromo-2-methoxybenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound forms a benzenonium intermediate, which then undergoes further reactions to yield substituted products. The presence of the allyl and methoxy groups influences the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Substituent Variations and Structural Analogues
The following table highlights key structural analogues and their distinguishing features:
Key Observations :
- Electronic Effects : The allyl group in 1-allyl-4-bromo-2-methoxybenzene is electron-donating via conjugation, contrasting with the electron-withdrawing benzyloxy group in or the inductive electron-donating ethyl group in .
- Steric Hindrance : Allyl substituents introduce moderate steric bulk, while benzyloxy () or t-butyl groups (as in unrelated analogues) create significant steric barriers .
- Reactivity : The bromine atom at position 4 is susceptible to nucleophilic substitution (e.g., Suzuki coupling), similar to bromo groups in . However, adjacent substituents (e.g., methoxy in position 2) can direct reactivity in electrophilic aromatic substitution .
Physical and Chemical Properties
- Molecular Weight : 1-Allyl-4-bromo-2-methoxybenzene has a calculated molecular weight of 241.09 g/mol (C₁₀H₁₁BrO). Comparatively, 4-bromo-2-methoxy-1-(methoxymethoxy)benzene has a higher molecular weight (247.09 g/mol) due to the methoxymethoxy group .
- Solubility : Methoxy and allyl groups enhance solubility in polar aprotic solvents (e.g., DMF, THF), whereas benzyloxy or t-butyl substituents increase lipophilicity .
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